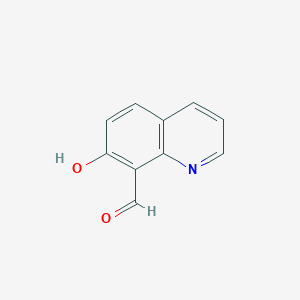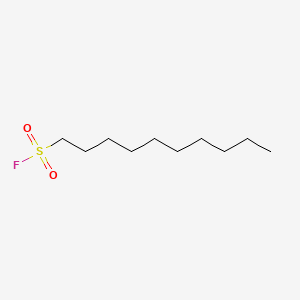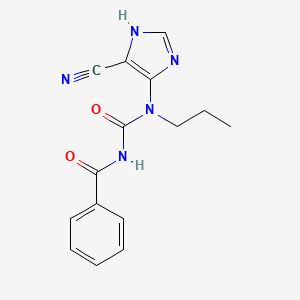![molecular formula C16H16FN3O B12947959 (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)
(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and pharmacological properties.
Scientific Research Applications
(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. Additionally, the compound may interact with other pathways and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.
Fludiazepam: A benzodiazepine with similar pharmacological activities but different structural features.
Uniqueness
(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the fluorine atom at specific positions enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(3S)-3-amino-5-benzyl-7-fluoro-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C16H16FN3O/c17-12-6-7-14-15(8-12)20(16(21)13(18)9-19-14)10-11-4-2-1-3-5-11/h1-8,13,19H,9-10,18H2/t13-/m0/s1 |
InChI Key |
GCFPUJKUKAHNKR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=C(N1)C=CC(=C2)F)CC3=CC=CC=C3)N |
Canonical SMILES |
C1C(C(=O)N(C2=C(N1)C=CC(=C2)F)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)




![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)


